molecular formula C16H18N2O4 B1315578 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9

6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

カタログ番号: B1315578
CAS番号: 107474-67-9
分子量: 302.32 g/mol
InChIキー: LPYGXQLRFJTBFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .

化学反応の分析

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid. The major products formed from these reactions are typically the deprotected amine or the corresponding alcohol.

科学的研究の応用

Drug Discovery

One of the primary applications of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is in the field of drug discovery. Its structural characteristics allow it to serve as a scaffold for the development of new therapeutic agents. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways related to cancer and other diseases.

Case Study: Enzyme Inhibition

A study published in PubMed highlighted the synthesis of various indole derivatives, including those related to this compound. These derivatives exhibited potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are critical in tryptophan metabolism and tumor immunotherapy. The most potent derivative achieved an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO .

Fragment-Based Drug Design

The compound's unique bicyclic structure makes it suitable for fragment-based drug design (FBDD). FBDD is a strategy that involves screening small chemical fragments to identify leads that can be developed into more potent drugs. The enhanced sp³ content of the compound may provide favorable physicochemical properties that improve solubility and binding affinity.

Insights from Research

Research conducted at the University of Dundee focused on synthesizing semi-saturated bicyclic heterocycles for FBDD campaigns. The study emphasized the importance of increasing sp³ hybridization within drug candidates to enhance their efficacy and reduce toxicity risks . The structural features of this compound align well with these objectives.

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityReferences
This compoundBicyclicIDO1/TDO inhibitor ,
Indole-2-carboxylic acid derivativesVariousDual inhibitors
Isoquinolinone scaffoldBicyclicHIV capsid binder

This table summarizes key information about related compounds that share structural similarities or biological activities with this compound.

作用機序

The mechanism of action of 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The protected amine can then undergo various chemical transformations without interference from the amine group. The Boc group is later removed under acidic conditions, revealing the free amine .

生物活性

6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

  • Molecular Formula: C16H18N2O4
  • Molecular Weight: 302.33 g/mol
  • CAS Number: 107474-67-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, its structure suggests potential interactions with enzymes and receptors involved in critical cellular processes.

Inhibition of HIV-1 Integrase

Recent studies have highlighted the compound's role as an integrase strand transfer inhibitor (INSTI). Structural modifications of related indole-2-carboxylic acid derivatives have shown that:

  • The indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of integrase.
  • Compounds with longer branches at the C3 position significantly enhance inhibitory activity against HIV-1 integrase, with some derivatives achieving IC₅₀ values as low as 0.13 μM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTargetIC₅₀ (μM)Mechanism of Action
This compoundHIV-1 IntegraseNot specifiedChelation with Mg²⁺ ions
Indole derivative 20aHIV-1 Integrase0.13Enhanced binding via hydrophobic interactions
Indole derivative 17aHIV-1 Integrase3.11π–π stacking with viral DNA

Case Studies

Several studies provide insights into the compound's effectiveness and potential applications:

  • HIV Research : A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV replication by targeting integrase. The introduction of specific substituents on the indole ring significantly improved binding affinity and inhibitory potency .
  • Neuropharmacology : Indole derivatives have been explored for their effects on NMDA receptors. One study indicated that indole-2-carboxylic acid acts as a competitive antagonist at NMDA receptors, potentially contributing to neuroprotective effects in excitotoxic conditions .

特性

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYGXQLRFJTBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4 (16 mg, 0.015 mmol) and 5 (6.2 mg, 0.02 mmol) in DMF (2 mL) was treated with DIPEA (10 uL). The reaction mixture was stirred for 1 hr at 25° C. The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 6 (13 mg, 75%). MS: calcd for C51H55BrN10O9 (M+H) m/z 1031.33 found 1031.6.
Name
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

40 mg (0.27 mMol) of 5 was reacted overnight with 160 mg (0.81 mMol) of commercially available 4-methylpiperazine carbonylchloride hydrochloride in 17 mL of DCM with 1.7 mL of allylalcohol and 214 μL pyridine. The aolvent was evaporated and the crude compound was purified over silica with 5% MeOH/DCM as eluent to give 70 mg (40% yield) of 6. M+1=645.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
214 μL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Yield
40%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。